
(2-aminoethyl)oleoylammonium dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-aminoethyl)oleoylammonium dihydrogen phosphate is a chemical compound with the molecular formula C20H43N2O5P It is known for its unique structure, which combines an oleoyl group with an aminoethyl group and a dihydrogen phosphate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-aminoethyl)oleoylammonium dihydrogen phosphate typically involves the reaction of oleoyl chloride with 2-aminoethanol to form an intermediate, which is then reacted with phosphoric acid to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures around 25-50°C.
Solvent: Common solvents include dichloromethane or chloroform.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Purification: Techniques such as crystallization or distillation to purify the final product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2-aminoethyl)oleoylammonium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aminoethyl group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Epoxides, hydroxylated oleoyl derivatives.
Reduction Products: Amines, alcohols.
Substitution Products: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
(2-aminoethyl)oleoylammonium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in cell signaling and membrane interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-aminoethyl)oleoylammonium dihydrogen phosphate involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and influencing cellular processes such as signal transduction and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-aminoethyl)phosphoric acid: Similar structure but lacks the oleoyl group.
Oleoyl ethanolamide: Contains an oleoyl group but differs in the amine and phosphate groups.
Phosphatidylethanolamine: A phospholipid with a similar aminoethyl group but a different overall structure.
Uniqueness
(2-aminoethyl)oleoylammonium dihydrogen phosphate is unique due to its combination of an oleoyl group with an aminoethyl and dihydrogen phosphate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
100021-80-5 |
|---|---|
Formule moléculaire |
C20H43N2O5P |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
(Z)-N-(2-aminoethyl)octadec-9-enamide;phosphoric acid |
InChI |
InChI=1S/C20H40N2O.H3O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19-18-21;1-5(2,3)4/h9-10H,2-8,11-19,21H2,1H3,(H,22,23);(H3,1,2,3,4)/b10-9-; |
Clé InChI |
UMIWJUPRWKLHSD-KVVVOXFISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCN.OP(=O)(O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCN.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,4R)-N-[(1S,2S)-1-[(3aS,4R,6R,7R,7aR)-7-hydroxy-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1141377.png)
![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)
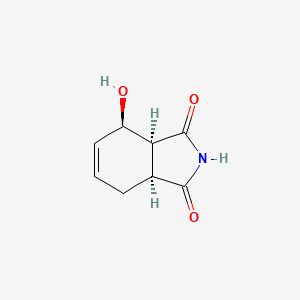

![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)
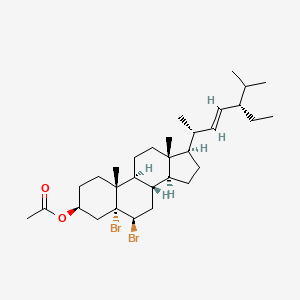

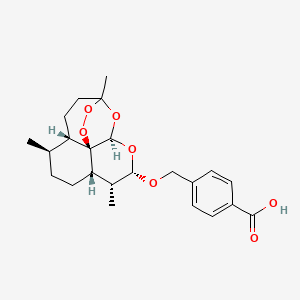
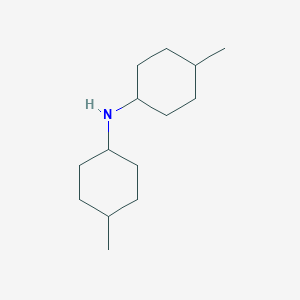

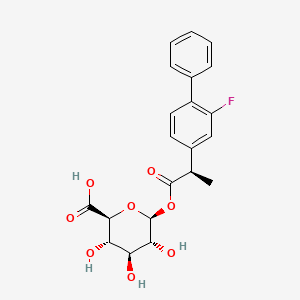
![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)
